molecular formula C20H27N5O2 B2468882 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319804-19-6

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2468882
CAS No.: 2319804-19-6
M. Wt: 369.469
InChI Key: WMALGCPRGVMMNX-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique structural framework. Its complex molecular arrangement grants it significant potential in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone typically involves a multi-step process:

  • Formation of the Pyrazole Moiety: This starts with the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent under controlled temperature and pH conditions.

  • Synthesis of the Piperidine Derivative: 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine is synthesized by reacting piperidine with cinnoline derivatives under catalytic hydrogenation conditions.

  • Coupling Reaction: The final step involves coupling the synthesized pyrazole and piperidine derivatives using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to produce the target compound.

Industrial Production Methods

On an industrial scale, the production process requires optimization for efficiency and yield. This typically involves:

  • Continuous flow chemistry to improve reaction rates.

  • Enhanced catalytic systems to ensure high purity.

  • Implementation of robust purification techniques like recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction can be carried out with reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminium hydride in anhydrous ether.

  • Substitution: Halogenating agents in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

  • Oxidation: Can yield carboxylic acid derivatives.

  • Reduction: Produces alcohols or amines, depending on the functional groups.

  • Substitution: Leads to various substituted pyrazole derivatives.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone finds applications across several domains:

  • Chemistry: Used as a building block for complex organic syntheses and as a catalyst in certain reactions.

  • Biology: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

  • Industry: Utilized in the development of advanced materials and coatings due to its stable structure and reactivity.

Mechanism of Action

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is unique in its structural and functional properties. When compared with similar compounds:

  • 1,3-Dimethylpyrazole derivatives: Generally used for their catalytic properties in organic synthesis but lack the extensive application in medicinal chemistry.

  • Cinnoline derivatives: Widely studied for their anticancer properties but do not possess the dual functionality observed in this compound.

Comparison with Similar Compounds

  • 1,3-Dimethyl-5-aminopyrazole

  • 5,6,7,8-Tetrahydrocinnoline

  • 1,3-Dimethylpyrazole-4-carboxamide

This combination of pyrazole and cinnoline structures provides (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone with a versatile profile, distinguishing it from other compounds in its class.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-11-18(23-24(14)2)20(26)25-9-7-15(8-10-25)13-27-19-12-16-5-3-4-6-17(16)21-22-19/h11-12,15H,3-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMALGCPRGVMMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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